molecular formula C10H13F2NO2 B3286282 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine CAS No. 823234-69-1

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine

Cat. No. B3286282
M. Wt: 217.21 g/mol
InChI Key: WBMGERDZFKGHCN-UHFFFAOYSA-N
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Description

“2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine” is a chemical compound with the CAS Number: 823234-69-1 . It has a molecular weight of 217.22 . The IUPAC name for this compound is 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Potential Applications in Polymer Synthesis and Modification

  • Modification of Lignin Model Compounds : Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests that compounds with methoxy and difluoromethoxy groups could be significant in understanding the breakdown and modification of lignin, potentially aiding in the development of new polymer materials or the modification of existing ones for improved properties (Yokoyama, 2015).

  • Synthesis of Novel Substituted Thiazolidinones : The reaction of chloral with substituted anilines, leading to the formation of thiazolidinones, demonstrates the potential for compounds with specific substituents, including potentially difluoromethoxy and methoxy groups, in the synthesis of novel organic compounds with potential applications in materials science (Issac & Tierney, 1996).

Environmental Remediation and Pollution Control

  • PFAS Removal by Amine-Functionalized Sorbents : The effectiveness of amine-containing sorbents for the removal of persistent and harmful perfluoroalkyl substances (PFAS) from water suggests that compounds with amine functionalities could be designed or modified for environmental remediation applications (Ateia et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMGERDZFKGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine

CAS RN

823234-69-1
Record name 2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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